Cas no 1866301-65-6 (5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid)

5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-1277907
- 5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylicacid
- 5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
- 1866301-65-6
- 1H-1,2,3-Triazole-4-carboxylic acid, 1-cyclopropyl-5-(1,1-dimethylethyl)-
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- インチ: 1S/C10H15N3O2/c1-10(2,3)8-7(9(14)15)11-12-13(8)6-4-5-6/h6H,4-5H2,1-3H3,(H,14,15)
- InChIKey: RVHTVQKPMRAYNW-UHFFFAOYSA-N
- ほほえんだ: OC(C1=C(C(C)(C)C)N(C2CC2)N=N1)=O
計算された属性
- せいみつぶんしりょう: 209.116426730g/mol
- どういたいしつりょう: 209.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Predicted)
- ふってん: 383.6±44.0 °C(Predicted)
- 酸性度係数(pKa): 3.48±0.50(Predicted)
5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1277907-2500mg |
5-tert-butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid |
1866301-65-6 | 2500mg |
$2351.0 | 2023-10-01 | ||
Enamine | EN300-1277907-2.5g |
5-tert-butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid |
1866301-65-6 | 2.5g |
$3025.0 | 2023-06-08 | ||
Enamine | EN300-1277907-10000mg |
5-tert-butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid |
1866301-65-6 | 10000mg |
$5159.0 | 2023-10-01 | ||
Enamine | EN300-1277907-50mg |
5-tert-butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid |
1866301-65-6 | 50mg |
$1008.0 | 2023-10-01 | ||
Enamine | EN300-1277907-0.25g |
5-tert-butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid |
1866301-65-6 | 0.25g |
$1420.0 | 2023-06-08 | ||
Enamine | EN300-1277907-0.1g |
5-tert-butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid |
1866301-65-6 | 0.1g |
$1357.0 | 2023-06-08 | ||
Enamine | EN300-1277907-1.0g |
5-tert-butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid |
1866301-65-6 | 1g |
$1543.0 | 2023-06-08 | ||
Enamine | EN300-1277907-10.0g |
5-tert-butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid |
1866301-65-6 | 10g |
$6635.0 | 2023-06-08 | ||
Enamine | EN300-1277907-250mg |
5-tert-butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid |
1866301-65-6 | 250mg |
$1104.0 | 2023-10-01 | ||
Enamine | EN300-1277907-500mg |
5-tert-butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid |
1866301-65-6 | 500mg |
$1152.0 | 2023-10-01 |
5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acidに関する追加情報
Introduction to 5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1866301-65-6)
5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1866301-65-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound belongs to the triazole class of heterocyclic molecules, which are known for their broad spectrum of biological activities. The presence of both tert-butyl and cyclopropyl substituents in its molecular structure imparts distinct electronic and steric characteristics, making it a promising candidate for further exploration in drug discovery and material science.
The chemical structure of 5-tert-butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid consists of a triazole ring fused with a carboxylic acid functional group, further modified by the bulky tert-butyl group at the 5-position and a cyclopropyl ring at the 1-position. This arrangement not only enhances the compound's solubility and stability but also influences its interactions with biological targets. The carboxylic acid moiety provides a site for hydrogen bonding and potential further derivatization, opening up avenues for the synthesis of more complex derivatives with tailored properties.
In recent years, there has been a growing interest in triazole derivatives due to their demonstrated efficacy as antimicrobial, antiviral, and anti-inflammatory agents. The 5-tert-butyl-1-cyclopropyl substitution pattern in this compound is particularly noteworthy, as it has been shown to modulate the electronic properties of the triazole ring, thereby influencing its reactivity and binding affinity to biological targets. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways, making it a potential lead compound for the development of novel therapeutic agents.
One of the most compelling aspects of 5-tert-butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is its synthetic accessibility. The combination of readily available starting materials and well-established synthetic protocols allows for scalable production, which is crucial for both academic research and industrial applications. Furthermore, the structural features of this compound make it amenable to modifications that can enhance its pharmacological properties. For instance, introducing additional functional groups or altering the substitution pattern could lead to derivatives with improved selectivity or potency.
The pharmaceutical industry has been particularly interested in heterocyclic compounds due to their diverse biological activities. Triazole derivatives have shown promise in treating a wide range of diseases, including infections caused by resistant bacteria and fungi. The unique structural features of 5-tert-butyl-1-cyclopropyl compounds contribute to their potential as scaffolds for drug development. By leveraging computational chemistry and high-throughput screening techniques, researchers can rapidly identify analogs with enhanced biological activity.
Recent advances in crystallography have provided valuable insights into the binding modes of triazole derivatives with biological targets. These structural insights have been instrumental in designing molecules with improved binding affinity and selectivity. For example, studies have shown that the carboxylic acid group in 5-tert-butyl-1-cyclopropyl compounds can form critical hydrogen bonds with residues in target proteins, thereby stabilizing the enzyme-inhibitor complex. This knowledge has guided the development of more effective inhibitors targeting key enzymes involved in metabolic pathways relevant to human health.
The versatility of 5-tert-butyl-1-cyclopropyl compounds extends beyond pharmaceutical applications. In material science, these molecules have been explored as building blocks for polymers and coatings due to their ability to form stable networks through intermolecular interactions. The presence of both polar (carboxylic acid) and non-polar (tert-butyl, cyclopropyl) regions makes them suitable for creating amphiphilic materials with tailored surface properties.
Environmental scientists have also begun investigating the potential uses of triazole derivatives in pollution remediation. Certain triazole compounds exhibit catalytic activity towards organic pollutants, making them candidates for use in water treatment systems. The stability and reactivity of these molecules under various environmental conditions make them promising candidates for developing eco-friendly solutions to environmental challenges.
In conclusion,5-tert-butyl-l-cyclopropyl-lH-l ,2 ,3 -triazole -4-carboxylic acid (CAS No .186630l -65 -6 ) is a multifaceted compound with significant potential across multiple disciplines . Its unique structural features , synthetic accessibility , and demonstrated biological activity make it an attractive candidate for further research . As our understanding of its properties continues to grow , so too will its applications in medicine , materials science , and environmental science .
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